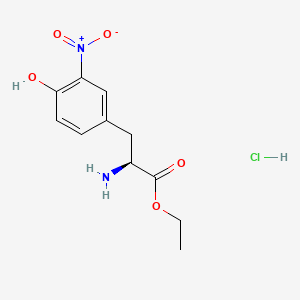

3-Nitro-L-tyrosine ethyl ester hydrochloride

Vue d'ensemble

Description

3-Nitro-L-tyrosine ethyl ester hydrochloride is a chemical compound with the molecular formula C11H14N2O5·HCl and a molecular weight of 290.70 g/mol . It is a derivative of tyrosine, an amino acid, and is characterized by the presence of a nitro group (-NO2) on the aromatic ring of the tyrosine moiety. This compound is commonly used in biochemical research to measure enzyme activity following carboxylate modification .

Méthodes De Préparation

The synthesis of 3-Nitro-L-tyrosine ethyl ester hydrochloride typically involves the esterification of 3-nitro-L-tyrosine. The reaction conditions often include the use of an alcohol (such as ethanol) and an acid catalyst to facilitate the esterification process. The hydrochloride salt form is obtained by treating the ester with hydrochloric acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

3-Nitro-L-tyrosine ethyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and electrophilic reagents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmaceutical Development

Overview:

NTEE HCl serves as a valuable intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its structural modification of tyrosine allows it to interact with various biological pathways, making it a candidate for drug development.

Case Study:

Research has indicated that compounds similar to NTEE HCl can enhance neuroprotective effects in models of neurodegenerative diseases. For instance, studies have shown that nitro-tyrosine derivatives can mitigate oxidative stress in neuronal cells, which is a hallmark of conditions like Alzheimer's disease and Parkinson's disease .

Biochemical Research

Overview:

NTEE HCl is extensively used in biochemical studies to investigate the role of nitro-tyrosine in oxidative stress and its implications in diseases such as cancer and neurodegenerative disorders. The compound aids in elucidating the mechanisms by which oxidative damage contributes to cellular dysfunction.

Data Table: Applications in Biochemical Research

| Application Area | Description |

|---|---|

| Oxidative Stress Studies | Investigating the impact of nitro-tyrosine on cellular oxidative damage. |

| Cancer Research | Exploring the role of nitro-tyrosine in tumor progression and metastasis. |

| Neurodegenerative Disorders | Analyzing how nitro-tyrosine affects neuronal health and signaling pathways. |

Protein Modification Studies

Overview:

Researchers utilize NTEE HCl to modify proteins, which helps understand the effects of nitrosylation on protein function and stability. This modification can alter enzyme activities and influence protein interactions.

Example:

In studies involving protein kinases, NTEE HCl has been shown to modulate kinase activity, impacting signaling pathways critical for cell growth and differentiation. This modulation provides insights into how post-translational modifications affect cellular responses.

Diagnostic Applications

Overview:

NTEE HCl can be employed in developing diagnostic tools for measuring oxidative damage in biological samples. This application is crucial for early disease detection and monitoring disease progression.

Case Study:

A study demonstrated that measuring levels of nitro-tyrosine in serum samples could serve as a biomarker for oxidative stress-related diseases, including cardiovascular diseases and diabetes. This diagnostic potential underscores the importance of NTEE HCl in clinical settings.

Antioxidant Research

Overview:

The compound is explored for its potential antioxidant properties, contributing to developing new therapeutic agents aimed at reducing oxidative stress.

Research Findings:

Investigations have revealed that NTEE HCl exhibits antioxidant activity by scavenging free radicals and reducing lipid peroxidation in cellular models . These findings suggest its potential use as a protective agent against oxidative damage.

Mécanisme D'action

The mechanism of action of 3-Nitro-L-tyrosine ethyl ester hydrochloride involves its ability to modify proteins via the carboxylic group. This modification can affect enzyme activity and protein function, making it a valuable tool in biochemical research . The molecular targets and pathways involved include enzymes and proteins that interact with the carboxylate-modified tyrosine residues.

Comparaison Avec Des Composés Similaires

3-Nitro-L-tyrosine ethyl ester hydrochloride can be compared with other similar compounds such as:

L-Tyrosine methyl ester hydrochloride: Similar in structure but with a methyl ester group instead of an ethyl ester group.

N-Acetyl-L-tyrosine ethyl ester monohydrate: Contains an acetyl group in addition to the ethyl ester group.

L-Tyrosine ethyl ester hydrochloride: Lacks the nitro group, making it less reactive in certain biochemical applications. The uniqueness of this compound lies in its nitro group, which allows for specific modifications and interactions in biochemical research.

Activité Biologique

3-Nitro-L-tyrosine ethyl ester hydrochloride (NTEE HCl) is a derivative of the amino acid tyrosine, distinguished by the presence of a nitro group at the meta position of its aromatic ring. This compound has garnered attention in biochemical research due to its potential biological activities, particularly as a nitric oxide donor and its implications in various signaling pathways.

- Chemical Formula : C₁₁H₁₄ClN₂O₅

- Molecular Weight : 290.70 g/mol

- Solubility : Enhanced solubility in aqueous solutions due to its hydrochloride form, facilitating various experimental applications.

The precise mechanism of action for NTEE HCl remains partially understood, but it is believed to involve interactions with enzymes and proteins that are crucial in cellular signaling and metabolism. The introduction of the nitro group alters the chemical properties of the tyrosine side chain, potentially affecting protein function and enzyme activity.

Potential Mechanisms Include :

- Enzyme Modulation : NTEE HCl can influence the activity of specific kinases and phosphatases, which are vital in signaling pathways.

- Nitric Oxide Donation : Its role as a nitric oxide donor suggests interactions with receptors involved in vascular regulation and immune responses.

Biological Activities

Research indicates that this compound may have significant effects on:

- Oxidative Stress : It has been implicated in studies related to oxidative stress, suggesting potential therapeutic applications in conditions characterized by oxidative damage.

- Inflammation : The compound's influence on inflammatory pathways highlights its relevance in research concerning chronic inflammatory diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of NTEE HCl, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| L-Tyrosine | Amino acid without nitro group | Precursor for neurotransmitters like dopamine |

| 3-Nitro-L-tyrosine | Nitro group at meta position | Involved in oxidative stress research |

| 4-Nitro-L-tyrosine | Nitro group at para position | Different signaling effects compared to meta isomer |

| N-Acetyl-L-tyrosine | Acetylated form of L-Tyrosine | Used in studies related to protein acetylation |

The unique nitro substitution pattern of NTEE HCl influences its reactivity and biological interactions distinctly from other tyrosine derivatives.

Case Studies and Research Findings

-

Enzyme Interaction Studies :

- Research has shown that NTEE HCl can modulate enzyme activities, affecting both conformational states and functional outcomes. For example, studies demonstrated alterations in kinase activity upon treatment with NTEE HCl, suggesting its utility in dissecting kinase signaling pathways.

-

Therapeutic Applications :

- Investigations into the compound's role in oxidative stress have led to hypotheses regarding its potential as a therapeutic agent for diseases characterized by oxidative damage. Its ability to donate nitric oxide could be beneficial in conditions requiring enhanced vasodilation or immune response modulation.

- Oxidative Stress Research :

Q & A

Q. Basic: What are the standard synthetic routes for preparing 3-Nitro-L-tyrosine ethyl ester hydrochloride in laboratory settings?

Methodological Answer:

The synthesis typically involves two steps:

Acid Chloride Formation : React 3-nitro-L-tyrosine with thionyl chloride (SOCl₂) to form the corresponding acid chloride. This step activates the carboxylic acid for nucleophilic substitution.

Esterification : Treat the acid chloride with anhydrous ethanol under inert conditions (e.g., argon atmosphere) to yield the ethyl ester. Hydrochloride salt formation occurs in situ due to excess HCl generated during the reaction.

Key Considerations :

- Maintain anhydrous conditions to avoid hydrolysis of intermediates.

- Purify the product via cold ethanol washing and store at -15°C to enhance stability .

Q. Basic: How is this compound structurally characterized?

Methodological Answer:

Characterization employs:

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the ethyl ester moiety and nitro group positions.

Mass Spectrometry (MS) : Confirm molecular weight (290.7 g/mol) and fragmentation patterns.

X-ray Crystallography : Resolves intramolecular hydrogen bonding (e.g., O–H⋯O interactions with the nitro group) and crystal packing, as demonstrated in related nitro-tyrosine derivatives .

Q. Advanced: How can isotopic labeling be applied to study the metabolic pathways of this compound?

Methodological Answer:

Isotopic labels (e.g., ¹⁴C, ¹³C, ¹⁵N) can be introduced at specific positions:

Labeling Strategy :

- ¹⁴C : Incorporate at the ethyl group (C-1′ or C-2′) using ¹⁴C-ethanol during esterification.

- ¹⁵N : Introduce at the amino group (N-5) via labeled tyrosine precursors.

Tracking Metabolism : Use liquid scintillation counting or isotope-ratio mass spectrometry (IRMS) to monitor labeled metabolites in tissues or biofluids.

Applications : Study hepatic or renal clearance pathways and nitrotyrosine’s role in oxidative stress .

Q. Advanced: What methodological considerations are critical when using this compound in enzymatic studies, such as dityrosine cross-linking?

Methodological Answer:

Stability Control : Monitor hydrolysis under physiological pH (7.4) using HPLC to quantify free nitrotyrosine and ester degradation.

Enzymatic Activity : Pre-incubate vascular peroxidase-1 (VPO1) with the compound and measure dityrosine formation via fluorescence (ex/em: 315/420 nm) or immunoblotting.

Interference Checks : Include controls with competing substrates (e.g., tyrosine ethyl ester) to validate specificity .

Q. Advanced: How to address discrepancies in reported stability data of this compound under different pH conditions?

Methodological Answer:

Controlled pH Experiments : Prepare buffers (pH 2–9) and incubate the compound at 37°C.

Kinetic Analysis : Use UV-Vis spectroscopy (λ = 280 nm) or LC-MS to track hydrolysis rates.

Data Reconciliation : Compare degradation half-lives across studies, accounting for buffer composition (e.g., phosphate vs. Tris) and ionic strength, which influence ester stability.

Example : Structural analogs like N-acetyl-5-chloro-3-nitro-L-tyrosine ethyl ester show pH-dependent intramolecular hydrogen bonding, which may stabilize the ester moiety in acidic conditions .

Q. Basic: What are the primary research applications of this compound in oxidative stress studies?

Methodological Answer:

The compound serves as:

Biomarker Precursor : Hydrolyzes in vivo to 3-nitrotyrosine, a marker of peroxynitrite-mediated protein modification.

Enzyme Substrate : Used to study nitrotyrosine formation kinetics in peroxidase or myeloperoxidase assays.

Protocol : Incubate with H₂O₂ and enzyme, then quantify nitrotyrosine via ELISA or Western blot .

Q. Advanced: How to optimize crystallization conditions for structural analysis of nitrotyrosine derivatives?

Methodological Answer:

Solvent Screening : Use vapor diffusion with ethanol/water mixtures (e.g., 9:1 v/v) to promote crystal growth.

Temperature Gradients : Crystallize at 4°C or 40°C to assess polymorphism.

Twinned Crystal Handling : For non-merohedral twins (common in nitrotyrosine esters), refine data using twin-specific software (e.g., SHELXL) and report domain ratios .

Propriétés

IUPAC Name |

ethyl (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5.ClH/c1-2-18-11(15)8(12)5-7-3-4-10(14)9(6-7)13(16)17;/h3-4,6,8,14H,2,5,12H2,1H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITKQXFBNJTMRP-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60922613 | |

| Record name | Ethyl 3-nitrotyrosinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60922613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66737-54-0, 118123-23-2 | |

| Record name | (2S)-2-Amino-3-(4-hydroxy-3-nitrophenyl)propionic acid ethyl ester hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66737-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-nitro-L-tyrosinate monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066737540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Tyrosine, 3-nitro-, ethyl ester, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118123232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-nitrotyrosinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60922613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-nitro-L-tyrosinate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.